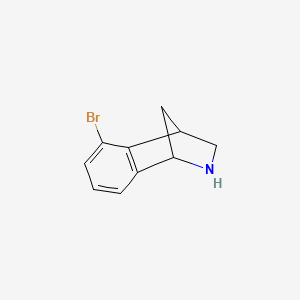
4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the ethyl group: Alkylation reactions using ethyl halides in the presence of a base.
Incorporation of the tetrahydrofuran-2-yl group: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and environmentally friendly reagents.
化学反応の分析
Types of Reactions
4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use in drug development for targeting specific diseases.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide would depend on its specific interactions with biological targets. It may act by binding to specific receptors or enzymes, modulating their activity, and affecting downstream signaling pathways.
類似化合物との比較
Similar Compounds
4-Bromo-1-ethyl-1h-pyrrole-2-carboxamide: Lacks the tetrahydrofuran-2-yl group.
1-Ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide: Lacks the bromine atom.
4-Bromo-1-ethyl-1h-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of the carboxamide.
Uniqueness
The presence of both the bromine atom and the tetrahydrofuran-2-yl group in 4-Bromo-1-ethyl-N-(2-(tetrahydrofuran-2-yl)ethyl)-1h-pyrrole-2-carboxamide makes it unique, potentially offering distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C13H19BrN2O2 |
|---|---|
分子量 |
315.21 g/mol |
IUPAC名 |
4-bromo-1-ethyl-N-[2-(oxolan-2-yl)ethyl]pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H19BrN2O2/c1-2-16-9-10(14)8-12(16)13(17)15-6-5-11-4-3-7-18-11/h8-9,11H,2-7H2,1H3,(H,15,17) |
InChIキー |
NGEHNJXKZDFDNI-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=C1C(=O)NCCC2CCCO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)
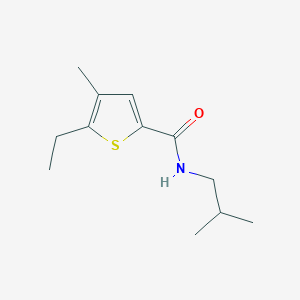
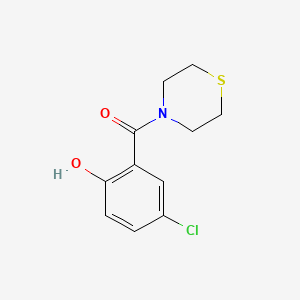


![2-Azabicyclo[2.1.1]hexan-3-ylmethanamine](/img/structure/B14905756.png)
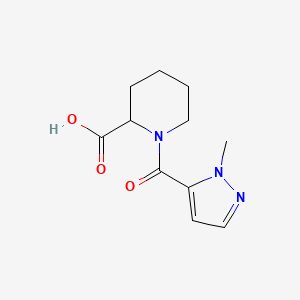

![dicyclohexyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14905778.png)
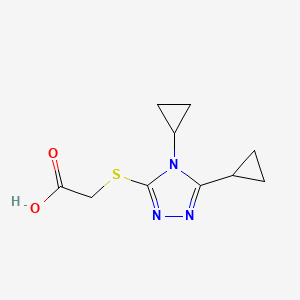
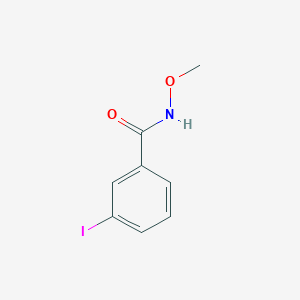

![(E)-N-(2-(2-((2-Ethoxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B14905805.png)
